![molecular formula C15H13N3O4 B3726858 N'-(2-hydroxy-3-methylbenzylidene)-4-nitrobenzohydrazide](/img/structure/B3726858.png)
N'-(2-hydroxy-3-methylbenzylidene)-4-nitrobenzohydrazide
Overview
Description
N'-(2-hydroxy-3-methylbenzylidene)-4-nitrobenzohydrazide, also known as HMB, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. HMB is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 220-224°C.
Scientific Research Applications
Xanthine Oxidase Inhibitory Activity
Hydrazone compounds, including N'-(2-hydroxy-3-methylbenzylidene)-4-nitrobenzohydrazide, have been studied for their xanthine oxidase inhibitory activities. These compounds, structurally characterized by various methods, have shown potential in inhibiting xanthine oxidase, an enzyme involved in purine metabolism. Docking simulations indicate their probable binding modes, highlighting their relevance in biochemical research related to gout and other hyperuricemic conditions (Han, Guo, & Xue, 2022).
Antibacterial Activity
Research on hydrazone compounds derived from 4-methylbenzohydrazide, including structures related to N'-(2-hydroxy-3-methylbenzylidene)-4-nitrobenzohydrazide, has demonstrated significant antibacterial properties. These compounds have been tested against various bacterial strains like Staphylococcus aureus and Escherichia coli. The crystal structures of these compounds, stabilized by intermolecular hydrogen bonds and π-π interactions, play a crucial role in their antibacterial effectiveness (Lei et al., 2015).
Nonlinear Optical Properties
The study of hydrazones, including compounds structurally similar to N'-(2-hydroxy-3-methylbenzylidene)-4-nitrobenzohydrazide, has revealed their potential in nonlinear optical applications. These materials exhibit properties like two-photon absorption and optical power limiting behavior, making them candidates for use in optical devices like limiters and switches (Naseema et al., 2010).
Synthesis of Metal Complexes
The ability of hydrazone compounds to act as ligands for metal complexes has been explored. Studies involving compounds similar to N'-(2-hydroxy-3-methylbenzylidene)-4-nitrobenzohydrazide show their role in forming complexes with metals like vanadium. These complexes, characterized by various spectroscopic methods and single-crystal X-ray diffraction, exhibit potential in antimicrobial activities and catalytic applications (He et al., 2018).
Cholinesterase Inhibition
Hydrazide-hydrazones, including iodinated derivatives, have been investigated for their potential as inhibitors of acetyl- and butyrylcholinesterase. These enzymes are crucial in the treatment of dementias. The synthesized compounds, including those structurally related to N'-(2-hydroxy3-methylbenzylidene)-4-nitrobenzohydrazide, exhibit moderate dual inhibition, suggesting their potential utility in dementia therapy (Krátký et al., 2020).
Catalytic Applications
Studies on complexes formed from hydrazone compounds demonstrate their utility in catalysis. For instance, oxidovanadium(V) complexes with hydrazone ligands similar to N'-(2-hydroxy-3-methylbenzylidene)-4-nitrobenzohydrazide have been synthesized and characterized, showcasing their potential in catalytic oxidation of organic substrates (Lei, 2022).
Synthetic Applications
The 4-nitrobenzyl group, a component of N'-(2-hydroxy-3-methylbenzylidene)-4-nitrobenzohydrazide, is valuable in synthetic chemistry for protecting hydroxyl functions. Its selective removal in the presence of other protecting groups has been explored, indicating its versatility in synthetic applications (Kukase et al., 1990).
properties
IUPAC Name |
N-[(Z)-(2-hydroxy-3-methylphenyl)methylideneamino]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10-3-2-4-12(14(10)19)9-16-17-15(20)11-5-7-13(8-6-11)18(21)22/h2-9,19H,1H3,(H,17,20)/b16-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVVSOQYZFVMRP-SXGWCWSVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=N\NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(2-hydroxy-3-methylphenyl)methylidene]-4-nitrobenzohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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